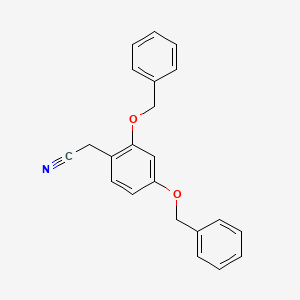

2,4-Dibenzyloxyphenylacetonitrile

概要

説明

2,4-Dibenzyloxyphenylacetonitrile is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

Research indicates that 2,4-dibenzyloxyphenylacetonitrile exhibits notable antimicrobial activity. A study focusing on various benzyloxy derivatives showed that this compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways, making it a candidate for further antibiotic development.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. The results demonstrated dose-dependent inhibition of cell proliferation with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

| A549 (Lung cancer) | 25 |

These findings suggest that the compound may act as a potent inhibitor of cancer cell growth, potentially through mechanisms such as enzyme inhibition or receptor modulation.

Study on Antimicrobial Activity

A comprehensive study published in 2020 evaluated the antimicrobial efficacy of various derivatives of benzyloxy compounds, including this compound. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibacterial agents.

Study on Anticancer Activity

In another significant study focusing on anticancer properties, researchers assessed the effects of this compound on multiple cancer cell lines. The results indicated substantial inhibition of cell growth, with specific attention to its mechanism involving acetyl-CoA carboxylase inhibition—a pathway critical in cancer metabolism.

Future Directions and Applications

Given its promising biological activities, further research into this compound could lead to the development of novel therapeutic agents. Future studies should focus on:

- In Vivo Studies : To evaluate efficacy and safety profiles in living organisms.

- Mechanistic Studies : To elucidate precise molecular interactions and pathways affected by this compound.

- Structural Modifications : To enhance potency and selectivity for specific biological targets.

特性

分子式 |

C22H19NO2 |

|---|---|

分子量 |

329.4 g/mol |

IUPAC名 |

2-[2,4-bis(phenylmethoxy)phenyl]acetonitrile |

InChI |

InChI=1S/C22H19NO2/c23-14-13-20-11-12-21(24-16-18-7-3-1-4-8-18)15-22(20)25-17-19-9-5-2-6-10-19/h1-12,15H,13,16-17H2 |

InChIキー |

DRYPMZFRHBDFNK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC#N)OCC3=CC=CC=C3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。